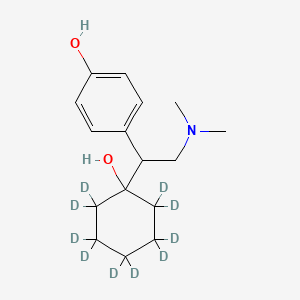
Canada Balsam, Technical Grade
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canada Balsam, also known as Canada turpentine or balsam of fir, is the oleoresin of the balsam fir tree (Abies balsamea) of boreal North America . The resin, dissolved in essential oils, is a viscous, sticky, colorless or yellowish liquid that turns to a transparent yellowish mass when the essential oils have been allowed to evaporate . It is used as a stable apolar hydrophobic mounting medium for light microscopy slide preparation, especially when long-term storage is desired .
Synthesis Analysis
Canada Balsam is produced from the resin of the balsam fir tree . Its use can be combined with xylene-containing specimens .Molecular Structure Analysis
The leaf oil of Canada Balsam contains 17.6% bornyl acetate and probably 1-α-pinene. Canada Balsam contains approximately 20% 1-β-phellandrene and smaller quantities of α- and β-pinene, bornyl acetate, and the alcohols androl and bupleurol .Chemical Reactions Analysis
Canada Balsam is used as a stable apolar hydrophobic mounting medium for light microscopy slide preparation . It is also used in the construction of the Nicol prism .Physical And Chemical Properties Analysis
Canada Balsam is amorphous when dried . It has poor thermal and solvent resistance . The refractive index for Canada Balsam is n20/D 1.522 (lit.) . The density is 0.99 g/mL at 25 °C .科学的研究の応用
Stable Apolar Hydrophobic Mounting Medium
Canada Balsam is used as a stable apolar hydrophobic mounting medium for light microscopy slide preparation, especially when long term storage is desired . This property makes it a valuable tool in various fields of biological research, where long-term preservation of samples is often required.
作用機序
Target of Action
Canada Balsam, also known as Canada turpentine or balsam of fir, is the oleoresin of the balsam fir tree (Abies balsamea) of boreal North America It is primarily used in microscopy as a mounting medium due to its high optical quality and the similarity of its refractive index to that of crown glass .
Mode of Action
Canada Balsam interacts with its targets by providing a stable, apolar, hydrophobic mounting medium for light microscopy slide preparation . Its high viscosity and refractive index close to that of glass allow for clear observation of biological specimens like tissues, cells, and microorganisms when mounted on glass slides . The transparency and adhesive properties of Canada Balsam enable long-term preservation of these samples for further analysis.
Biochemical Pathways
It plays a crucial role in the study of these pathways by providing a medium for the observation and analysis of biological samples under a microscope .
Pharmacokinetics
It is soluble in benzene, chloroform, xylene, ethyl acetate, ether, oil of cedar, and oil of turpentine, and insoluble in water . This solubility profile influences its application in microscopy.
Result of Action
The molecular and cellular effects of Canada Balsam’s action are primarily observed in the context of microscopy. It provides a clear, stable medium for viewing biological samples, allowing for detailed observation and analysis. Its use can lead to significant scientific discoveries in cellular biology and related fields.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Canada Balsam. For instance, it has been observed that Canada Balsam can undergo chemical ageing processes, visible as increasing coloration . This suggests that factors such as exposure to light, heat, and air could potentially affect its properties and performance over time . Therefore, it is recommended to store Canada Balsam in a cool, dry, and well-ventilated place .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Canada Balsam, Technical Grade can be achieved through a series of steps involving the isolation and purification of natural resin from the balsam fir tree, Abies balsamea. The resin is then subjected to a series of chemical reactions to produce the final product.", "Starting Materials": [ "Balsam fir tree resin", "Petroleum ether", "Ethanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "1. Extraction of resin from balsam fir tree using petroleum ether", "2. Purification of resin using ethanol", "3. Hydrolysis of resin using sodium hydroxide to produce abietic acid", "4. Decarboxylation of abietic acid using sulfuric acid to produce dehydroabietic acid", "5. Esterification of dehydroabietic acid with methanol to produce methyl dehydroabietate", "6. Polymerization of methyl dehydroabietate to produce Canada Balsam, Technical Grade" ] } | |
CAS番号 |
8007-47-4 |
分子式 |
N/A |
分子量 |
0 |
同義語 |
Canada Balsams; Canada Turpentine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)
